(3-Amino-1-benzofuran-2-yl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone
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Overview
Description
(3-Amino-1-benzofuran-2-yl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-benzofuran-2-yl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran rings. For instance, the use of microwave-assisted synthesis has been reported to yield benzofuran derivatives efficiently . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper compounds .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-benzofuran-2-yl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives with different properties .
Scientific Research Applications
(3-Amino-1-benzofuran-2-yl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of (3-Amino-1-benzofuran-2-yl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
5-Methoxybenzofuran: A derivative with a methoxy group at the 5-position.
2-Methylbenzofuran: A derivative with a methyl group at the 2-position.
Uniqueness
(3-Amino-1-benzofuran-2-yl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone is unique due to its combination of functional groups and the presence of two benzofuran rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H15NO4 |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C19H15NO4/c1-10-16(13-9-11(22-2)7-8-15(13)23-10)18(21)19-17(20)12-5-3-4-6-14(12)24-19/h3-9H,20H2,1-2H3 |
InChI Key |
RNWJSTOLPDEQEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)C3=C(C4=CC=CC=C4O3)N |
Origin of Product |
United States |
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